
Myrtecaine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is often combined with diethylamine salicylate in products like Algesal and Algésal Suractivé to treat muscle strains, tendinitis, ligament sprains, and joint pain . Myrtecaine hydrochloride enhances the analgesic and anti-inflammatory actions of diethylamine salicylate by facilitating its penetration and also exhibits muscle relaxant properties .
Vorbereitungsmethoden
The synthesis of Myrtecaine hydrochloride involves the reaction of 2-(2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy)ethylamine with hydrochloric acid. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Myrtecaine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Myrtecaine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving local anesthetics and their interactions with other chemical entities.
Biology: this compound is used in biological research to study its effects on cellular processes and its potential as a muscle relaxant.
Medicine: The compound is extensively studied for its analgesic and anti-inflammatory properties, making it a valuable tool in pain management research.
Industry: This compound is used in the formulation of topical creams and ointments for the treatment of muscle and joint pain
Wirkmechanismus
Myrtecaine hydrochloride exerts its effects by blocking sodium channels in nerve cells, which prevents the initiation and transmission of nerve impulses. This action results in localized numbness and pain relief. The compound also facilitates the penetration of diethylamine salicylate, enhancing its analgesic and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Myrtecaine hydrochloride is unique in its combination of local anesthetic and muscle relaxant properties. Similar compounds include:
Lidocaine: Another local anesthetic commonly used in topical formulations.
Benzocaine: A local anesthetic used in various over-the-counter products.
Procaine: A local anesthetic primarily used in dental procedures.
Compared to these compounds, this compound offers the added benefit of muscle relaxation, making it particularly useful in treating muscle strains and sprains .
Eigenschaften
CAS-Nummer |
68342-78-9 |
|---|---|
Molekularformel |
C17H32ClNO |
Molekulargewicht |
301.9 g/mol |
IUPAC-Name |
2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H31NO.ClH/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4;/h7,15-16H,5-6,8-13H2,1-4H3;1H |
InChI-Schlüssel |
XHEAFBNXHWYLFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOCCC1=CCC2CC1C2(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


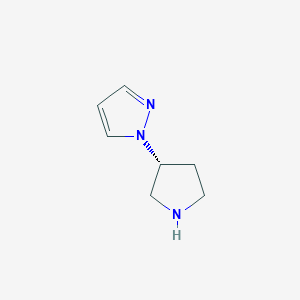


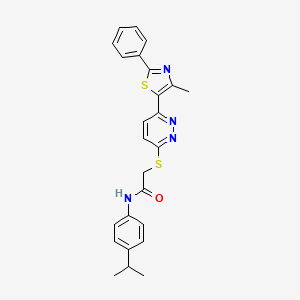
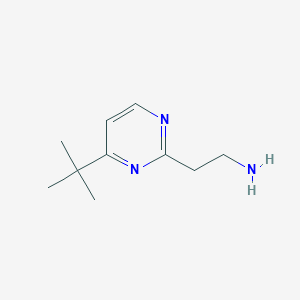
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)
![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)
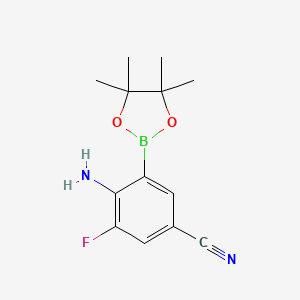


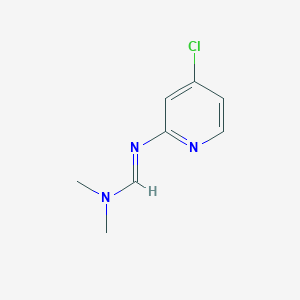
![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)

